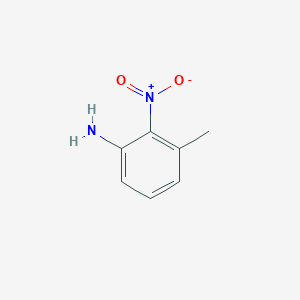

3-Methyl-2-nitroaniline

Description

Structural Classification and Significance within Nitroaniline Derivatives

3-Methyl-2-nitroaniline belongs to the family of substituted nitroanilines. The basic structure consists of a benzene (B151609) ring to which an amino group (-NH₂), a nitro group (-NO₂), and a methyl group (-CH₃) are attached. guidechem.com Specifically, it is a derivative of 2-nitroaniline (B44862) with a methyl substituent at the 3-position of the benzene ring.

The significance of nitroaniline derivatives, including this compound, stems from the interplay of the electron-donating amino group and the electron-withdrawing nitro group. This "push-pull" electronic arrangement imparts unique properties to the molecule, influencing its reactivity, polarity, and potential for forming intermolecular interactions like hydrogen bonds. rasayanjournal.co.insolubilityofthings.com In many nitroaniline derivatives, intermolecular hydrogen bonds between the amino and nitro groups are crucial in determining their crystal packing and can be leveraged in the design of materials with specific properties, such as those for nonlinear optics (NLO). rasayanjournal.co.inacs.org The presence and position of additional substituents, like the methyl group in this compound, further modulate these electronic properties and steric factors, allowing for fine-tuning of the molecule's behavior in chemical reactions.

Historical Context and Evolution of Research on Substituted Nitroanilines

The study of substituted nitroanilines has a long history, initially driven by their importance as intermediates in the dye industry. guidechem.com The chromophoric properties of the nitroaniline scaffold made these compounds essential precursors for a wide range of dyes and pigments.

Over time, the focus of research has expanded significantly. Scientists began to explore the broader synthetic utility of these compounds, recognizing their potential in creating a diverse array of organic molecules. Early research often centered on fundamental reactions such as nitration and substitution to produce various derivatives. google.com

In more recent decades, the evolution of research has been marked by a deeper investigation into the specific properties and applications of individual substituted nitroanilines. For instance, studies have delved into the reactivity of these compounds in complex chemical reactions, such as rearrangements in strong acids and their use in palladium-catalyzed syntheses. rsc.orgchemicalbook.com Furthermore, the unique electronic and structural features of nitroaniline derivatives have led to their exploration in materials science, particularly in the development of NLO materials. rasayanjournal.co.in The ability to modify the aniline (B41778), nitro, and substituent groups allows for the systematic design and synthesis of molecules with tailored optical and electronic properties. Contemporary research also includes investigations into the biological activities of certain nitroaniline derivatives, such as their potential as hypoxia-selective antitumor agents and enzyme inhibitors, showcasing the expanding horizons of this class of compounds. nih.govbohrium.com

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Pale yellow to yellow crystalline solid/powder |

| Melting Point | 82-86 °C |

| Solubility | Soluble in alcohols and chlorinated hydrocarbons; limited solubility in water. |

| CAS Number | 601-87-6 |

Data sourced from multiple references. guidechem.comchemicalbook.com

Spectroscopic Data of this compound

While detailed spectral data requires access to specialized databases, general characteristics can be summarized. The 1H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts of these protons are influenced by the electronic effects of the nitro and amino groups. The infrared (IR) spectrum would exhibit characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and N-O stretching of the nitro group. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight. nih.govchemicalbook.com

Synthetic Applications

This compound serves as a key intermediate in various organic syntheses. One notable application is in the preparation of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. chemicalbook.comcookechem.com It is also utilized in palladium-catalyzed reactions for the synthesis of quinoxaline (B1680401) derivatives. chemicalbook.comcookechem.com Furthermore, its structural motifs are of interest in the development of new chemical entities. For instance, derivatives of nitroanilines have been investigated as potential SIRT6 inhibitors. bohrium.com

The synthesis of this compound itself can be achieved through methods such as the reaction of 3-methyl-2-nitrobenzoic acid with sodium azide (B81097) in concentrated sulfuric acid. prepchem.com Another approach involves the nitration of p-methylaniline under acidic conditions.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCZKCIEXGXCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208846 | |

| Record name | Benzenamine, 3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-87-6 | |

| Record name | 3-Methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-nitrobenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 3 Methyl 2 Nitroaniline

Established Synthetic Pathways

Traditional methods for synthesizing 3-Methyl-2-nitroaniline have relied on well-established organic reactions, providing reliable, albeit sometimes lengthy, routes to the target compound.

Synthesis from 3-Methyl-2-nitrobenzoic Acid

One established pathway to this compound involves the chemical transformation of 3-Methyl-2-nitrobenzoic acid. prepchem.comdakenchem.com This starting material, which already contains the required methyl and nitro groups in the correct relative positions, can be converted to the corresponding aniline (B41778) through a rearrangement reaction. prepchem.comwikipedia.orgwikipedia.orgrsc.org

A common method is the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate. wikipedia.orgrsc.orgnih.govorganic-chemistry.org The process begins with the conversion of 3-Methyl-2-nitrobenzoic acid to its corresponding acyl chloride, which is then reacted with an azide salt, such as sodium azide, to form 3-methyl-2-nitrobenzoyl azide. prepchem.com Upon heating, this acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgnih.gov Subsequent hydrolysis of the isocyanate yields the desired this compound. wikipedia.orgorganic-chemistry.org A specific procedure involves stirring a solution of 3-methyl-2-nitrobenzoic acid in concentrated sulfuric acid at a low temperature and adding sodium azide. prepchem.com

Alternatively, the Hofmann rearrangement can be employed. wikipedia.org This involves the conversion of 3-Methyl-2-nitrobenzoic acid to 3-methyl-2-nitrobenzamide. chemicalbook.com The amide is then treated with a reagent like sodium hypobromite, which facilitates the rearrangement to the corresponding amine with the loss of a carbon atom as carbon dioxide. wikipedia.org

Regioselective Nitration of Toluidines and Related Aromatic Amines

Another classical approach involves the direct nitration of m-toluidine (B57737) or its derivatives. ulisboa.ptscribd.com However, the direct nitration of aromatic amines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. ulisboa.pt To circumvent this, the amino group is typically protected before the nitration step. ulisboa.ptscribd.compearson.com

A common protecting group is the acetyl group, introduced by reacting the toluidine with acetic anhydride (B1165640) to form the corresponding acetanilide. ulisboa.ptscribd.com The nitration of 3-methylacetanilide with a mixture of nitric acid and sulfuric acid primarily yields the 4-nitro isomer due to the directing effects of both the acetamido and methyl groups. ulisboa.pt Subsequent hydrolysis of the acetyl group re-establishes the amine functionality, yielding 3-methyl-4-nitroaniline. To obtain the desired 2-nitro isomer, careful control of the reaction conditions is necessary, though this is often a minor product in this specific reaction. ulisboa.ptscribd.com

The regioselectivity of the nitration is highly dependent on the protecting group and the reaction conditions. For instance, using a succinimide (B58015) protecting group can alter the product distribution. ulisboa.ptscribd.com The nitration of N-(3-methylphenyl)succinimide can lead to a higher proportion of the 6-nitro product. ulisboa.pt

Modern Approaches in Synthesis

Contemporary synthetic chemistry has focused on developing more efficient and selective methods for the preparation of this compound, often employing catalytic systems and novel multi-step strategies.

Catalytic Strategies for Nitration and Amination of Methylated Benzenes

Modern synthetic efforts are geared towards the use of catalysts to improve the efficiency and selectivity of nitration and amination reactions. researchgate.netgoogle.com Catalytic nitration of toluene (B28343) and its derivatives can be achieved using various catalytic systems, which can offer milder reaction conditions and improved regioselectivity compared to traditional methods. researchgate.netgoogle.com For instance, the use of solid acid catalysts like zeolites has been explored for the regioselective nitration of substituted aromatic compounds. google.com

In the context of amination, catalytic methods for the direct amination of nitroaromatic compounds are also being investigated. google.comgoogle.com These methods can provide a more direct route to nitroanilines, potentially avoiding the multiple steps involved in traditional approaches. A process has been developed for preparing nitroaniline derivatives by reacting an aromatic nitro compound with an O-alkylhydroxylamine in the presence of a base and a metallic catalyst, such as a copper catalyst, which has been shown to significantly increase the yield. google.comgoogle.com

Multi-Step Synthesis from Precursors (e.g., Benzonitrile (B105546) Derivatives)

The synthesis of this compound can also be approached through a multi-step sequence starting from different precursors, such as benzonitrile derivatives. researchgate.netrsc.org For example, a synthetic route could involve the introduction of the methyl and nitro groups onto a benzonitrile scaffold, followed by the conversion of the nitrile group to an amine. The synthesis of benzonitrile itself can be achieved through various methods, including the reaction of benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride. rsc.org The functionalization of benzonitrile derivatives can be achieved through nucleophilic aromatic substitution of hydrogen. researchgate.net

Optimization of Reaction Conditions and Yields

A critical aspect of any synthetic route is the optimization of reaction conditions to maximize the yield and purity of the final product. kochi-tech.ac.jprug.nlresearchgate.net This involves a systematic study of various reaction parameters.

For the nitration of toluidine derivatives, factors such as the choice of nitrating agent, reaction temperature, and the nature of the solvent can significantly influence the product distribution and yield. ulisboa.ptaiche.orgfrontiersin.orggoogle.comscirp.orgrushim.ruacs.orgsci-hub.se For example, in the nitration of 4-fluoro-2-methoxyaniline, reducing the amount of nitric acid from 30 to 15 equivalents resulted in a significant drop in yield from 98% to 64%. acs.org

Similarly, in the synthesis from 3-Methyl-2-nitrobenzoic acid, the conditions for the Curtius or Hofmann rearrangement must be carefully controlled to ensure efficient conversion and minimize side reactions. yonsei.ac.kr For the catalytic approaches, the choice of catalyst, catalyst loading, reaction time, and temperature are all crucial parameters that need to be optimized to achieve the desired outcome. google.com The table below presents a summary of reaction conditions for the nitration of a substituted aniline, illustrating the effect of varying parameters on the yield.

Table 1: Optimization of Nitration Reaction Conditions for 4-Methoxy N-benzyl aniline

| Entry | Equivalents of TBN | Temperature (°C) | Time (h) | Yield (%) |

| 12 | 3 | 50 | 6 | 74 |

| 13 | 3 | 80 | 3 | 82 |

| 14 | 4 | 80 | 1 | 94 |

TBN: tert-Butyl nitrite (B80452). Data sourced from a study on the regioselective nitration of N-alkyl anilines. sci-hub.se

Chemical Reactivity and Mechanistic Insights of 3 Methyl 2 Nitroaniline

Reactions Involving the Amino Group

The amino group in 3-Methyl-2-nitroaniline is a key site for a variety of chemical reactions, including diazotization, condensation, and substitution reactions.

Diazotization and Subsequent Transformations (e.g., Coupling Reactions)

Primary aromatic amines like this compound can undergo diazotization when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orgyoutube.com This reaction converts the amino group into a diazonium salt, which is a versatile intermediate in organic synthesis. organic-chemistry.org The resulting diazonium salt can then participate in various coupling reactions to form azo compounds, which are widely used as dyes. organic-chemistry.orgguidechem.com For instance, the diazotized this compound can be coupled with other aromatic compounds, such as 1-naphthylamine, to produce intensely colored azo dyes. researchgate.net

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nitrogen atom of the amino group. youtube.comlibretexts.org A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. youtube.com

Condensation Reactions, including Schiff Base Formation

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). sdiarticle4.com These reactions typically occur under acidic conditions and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. chemicalbook.com For example, 3-nitroanilines can react with benzaldehyde (B42025) in the presence of a Lewis acid catalyst like BF₃·OEt₂ to form the corresponding Schiff base, which can then be used in cycloaddition reactions. scielo.org.co

The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and other organic molecules.

N-Alkylation and N-Acylation Reactions

The amino group of this compound can be modified through N-alkylation and N-acylation reactions. N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. nih.govnih.gov This can be achieved using various alkylating agents, such as alkyl halides or alcohols in the presence of a suitable catalyst. nih.gov For instance, N-monoalkylation of nitroanilines can be accomplished by reacting them with formaldehyde (B43269) in sulfuric acid. google.com The basicity of the aniline (B41778) is a significant factor in these reactions, and N-alkylation can lead to changes in the pKa of the corresponding anilinium ions. rsc.org

N-acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl chloride or anhydride (B1165640). nih.govresearchgate.net This reaction is often used to protect the amino group or to synthesize amide derivatives with specific properties. For example, N-acylation of 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one, a derivative synthesized from 4-methyl-2-nitroaniline (B134579), is a key step in the preparation of certain antimicrobial compounds. nih.gov

Reactions of the Nitro Group

The nitro group of this compound is an electron-withdrawing group that can undergo several important transformations, most notably reduction to an amino group.

Reduction to Amino Functionality: Catalytic and Stoichiometric Methods

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 2,3-diaminotoluene (B30700). guidechem.comindustrialchemicals.gov.au This product is a valuable intermediate in the synthesis of various chemicals, including pharmaceuticals and dyes. nih.govwikipedia.org

Catalytic Methods: Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel, in the presence of a hydrogen source like hydrogen gas (H₂) or hydrazine (B178648) hydrate. guidechem.comnih.govpatsnap.com The reaction is generally carried out under mild conditions and provides high yields of the corresponding amine. nih.gov For example, 2-methyl-6-nitroaniline (B18888) can be reduced to 2,3-diaminotoluene in high yield using a palladium-carbon catalyst and hydrogen gas. guidechem.com Nanoparticle catalysts, such as those based on silver, gold, copper, and iron oxides, have also shown high efficiency and chemoselectivity in the reduction of nitroaromatics. nih.govacs.org

| Catalyst | Reducing Agent | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Palladium-on-carbon (Pd/C) | Hydrogen gas (H₂) | 2-methyl-6-nitroaniline | 2,3-diaminotoluene | High yield (97%) under atmospheric pressure at room temperature. | guidechem.com |

| Silver nanoparticles (Ag/HMS) | Sodium borohydride (B1222165) (NaBH₄) | Multifunctional nitro compounds | Corresponding amines | High catalytic activity and chemoselectivity under mild conditions. | nih.gov |

| Fe₃O₄-Au nanoparticles | Sodium borohydride (NaBH₄) | 4-nitroaniline (B120555) | Oligomerization products via azo linkage | Significantly accelerates the reaction rate compared to bare Fe₃O₄. | acs.org |

Stoichiometric Methods: Stoichiometric reducing agents can also be employed for the reduction of the nitro group. A classic method is the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). guidechem.comunimi.it For instance, 4-methyl-2-nitroaniline can be reduced to the corresponding diamine using granulated tin and concentrated HCl. guidechem.com Another reagent that can be used is stannous chloride (SnCl₂). spcmc.ac.in Ascorbic acid has also been investigated as a reducing agent for nitro compounds, though its effectiveness with nitroanilines can be limited due to the electron-donating nature of the amino group. dergipark.org.tr

Rearrangement and Migration Phenomena of the Nitro Group

Under certain conditions, the nitro group of nitroanilines can undergo rearrangement reactions. For instance, some substituted 2-nitroanilines have been observed to rearrange in concentrated sulfuric acid at elevated temperatures, which appears to involve a 1,3-migration of the 2-nitro group. rsc.orgrsc.org Studies have shown that this compound reacts much more slowly in this rearrangement compared to 2,3-dinitroaniline. rsc.orgrsc.orgresearchgate.net The mechanism is thought to proceed through a rate-determining migration of the nitro group in the Wheland intermediate formed by protonation at the 2-position. rsc.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of this compound in aromatic substitution reactions is governed by the electronic and steric effects of the amino (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups attached to the benzene (B151609) ring. The interplay of these substituents dictates the position of attack for both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the amino group is a powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect. Conversely, the nitro group is a strong deactivating, meta-directing group due to its potent -I (inductive) and -R effects. The methyl group is a weak activating, ortho-, para-directing group via its +I and hyperconjugation effects.

In this compound, the positions are influenced as follows:

Amino group (-NH₂) at C1: Strongly activates positions 2, 4, and 6. However, position 2 is blocked by the nitro group, and position 6 is sterically hindered by the adjacent methyl group. It strongly directs to position 4.

Nitro group (-NO₂) at C2: Strongly deactivates the ring and directs incoming electrophiles to positions 4 and 6.

Methyl group (-CH₃) at C3: Weakly activates the ring and directs to positions 2, 4, and 6. Position 2 is blocked.

Considering these combined effects, the positions C4 and C6 are the most activated towards electrophilic attack. The strong directing power of the amino group to the para position (C4) and the concordant direction from the nitro and methyl groups make position 4 the most probable site for electrophilic substitution. Position 6 is also activated but is subject to some steric hindrance from the adjacent methyl group.

Direct nitration of anilines can be problematic as the amino group can be protonated in the acidic medium, forming an anilinium ion which is a meta-directing deactivator. byjus.com To control the regioselectivity, the amino group is often protected, for instance, as an acetamide (B32628) or a succinimide (B58015). In a study on the nitration of N-(2-methylphenyl)-succinimide, the product distribution was primarily controlled by the alkyl group, leading to ortho- and meta-substituted products relative to the methyl group. ulisboa.pt This resulted in a mixture of 2-methyl-3-nitroaniline (B147196) (29%) and 2-methyl-5-nitroaniline (B49896) (55%) after hydrolysis. ulisboa.pt This suggests that even with a protected amino group, the directing effects can be complex.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position on Ring | Influence of -NH₂ (at C1) | Influence of -NO₂ (at C2) | Influence of -CH₃ (at C3) | Overall Predicted Susceptibility |

| C4 | Strong Activation (para) | Activation (meta) | Activation (para) | High |

| C5 | Neutral | Neutral | Neutral | Low |

| C6 | Strong Activation (ortho) | Activation (meta) | Activation (ortho) | Moderate (Steric Hindrance) |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the this compound ring is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, this corresponds to positions C1 (bearing the amino group) and C3 (bearing the methyl group).

A particularly relevant reaction is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH). In this type of reaction, a nucleophile attacks a hydrogen-bearing carbon atom on the nitroarene ring, and a subsequent oxidation step leads to the substitution product. juniperpublishers.com Research has shown that meta-nitroanilines can react with ketone enolates in the presence of a strong base to form 4- and 6-substituted nitroindoles. juniperpublishers.comresearchgate.net This reaction proceeds via a nucleophilic attack of the enolate at the position ortho to the amino group, followed by oxidation and intramolecular condensation. researchgate.netclockss.org For this compound, this would involve an attack at the C6 position.

Studies on nitroaniline derivatives have demonstrated their surprisingly high reactivity in SNAr reactions, even with the amino group acting as a leaving group under certain conditions. researchgate.net

Oxidation Reactions of the Aromatic Ring System

The aromatic ring of this compound is susceptible to oxidation, although the presence of the deactivating nitro group can make it less reactive than aniline itself. The amino group, being electron-donating, generally makes the ring more prone to oxidation. The outcome of the oxidation depends significantly on the oxidant used and the reaction conditions.

Various oxidizing agents have been employed for the oxidation of substituted anilines. mdpi.com These can lead to a range of products, including nitrosoarenes, azoxybenzenes, or further nitrated compounds. For instance, peroxyacids are known to oxidize anilines to the corresponding nitro derivatives. mdpi.com The oxidation of aryl amines can also be achieved using hydrogen peroxide in the presence of various catalysts. The selectivity of these reactions can often be controlled by the reaction conditions. For example, the oxidation of anilines with hydrogen peroxide can yield nitrosoarenes at room temperature, while higher temperatures can lead to the formation of nitroarenes. mdpi.com

A study on the thermolysis of N-methyl-2,4-dinitro-N-nitroaniline with alkylbenzenes resulted in the selective oxidation of the alkyl group's alpha-C-H bond, a reaction mediated by nitrogen dioxide. nih.gov While this is not a direct oxidation of the aromatic ring, it highlights the potential for complex redox chemistry involving nitroanilines.

The oxidation potential of anilines is influenced by the substituents on the ring. A study on the oxidation potentials of various substituted anilines showed that electron-withdrawing groups like the nitro group generally increase the oxidation potential, making the compound harder to oxidize compared to aniline. rsc.org

Interactive Data Table: Common Oxidation Reactions of Substituted Anilines

| Oxidizing Agent/System | Typical Product(s) | Reference |

| Peroxyacids (e.g., m-CPBA) | Nitroarenes | mdpi.com |

| Hydrogen Peroxide (H₂O₂) with catalyst | Nitrosoarenes or Nitroarenes | mdpi.com |

| Potassium tert-butoxide (in ONSH reaction) | Oxidized substitution product (leading to indoles) | researchgate.netclockss.org |

| Nitrogen Dioxide (from nitramines) | Oxidation of alkyl side chains | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 3-Methyl-2-nitroaniline, both ¹H and ¹³C NMR spectroscopy have been instrumental in confirming its structure.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms within the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the aromatic protons appear as a multiplet between approximately 6.80 and 7.15 ppm. The amine (NH₂) protons are observed as a broad singlet at around 5.54 ppm, and the methyl (CH₃) protons resonate as a singlet at approximately 2.07 ppm. rsc.org The integration of these signals corresponds to the number of protons in each environment.

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.07 (t, J = 8.0 Hz) | Triplet | 1H | Aromatic CH |

| 6.93 (d, J = 7.9 Hz) | Doublet | 1H | Aromatic CH |

| 6.88 (d, J = 8.0 Hz) | Doublet | 1H | Aromatic CH |

| 5.54 (s) | Singlet | 2H | NH₂ |

| 2.07 (s) | Singlet | 3H | CH₃ |

| Data sourced from a study published by the Royal Society of Chemistry. rsc.org |

¹³C NMR Spectral Analysis for Carbon Framework

Carbon-13 NMR spectroscopy offers direct insight into the carbon skeleton of the molecule. bhu.ac.inlibretexts.org In DMSO-d₆, the ¹³C NMR spectrum of this compound displays distinct signals for each of its seven carbon atoms, confirming the presence of different carbon environments. rsc.org The chemical shifts are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org Aromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.in The carbon attached to the nitro group and the one bonded to the amine group show characteristic downfield shifts.

Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| 151.98 | C-NH₂ |

| 149.07 | C-NO₂ |

| 127.13 | Aromatic CH |

| 117.89 | Aromatic CH |

| 113.97 | Aromatic CH |

| 111.00 | C-CH₃ |

| 12.88 | CH₃ |

| Data sourced from a study published by the Royal Society of Chemistry. rsc.org |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound reveals the presence of its key functional groups. The characteristic symmetric and asymmetric stretching vibrations of the amino (NH₂) group are typically observed in the region of 3300-3500 cm⁻¹. The nitro (NO₂) group exhibits strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C-C stretching vibrations within the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ range. The C-N stretching vibration is also identifiable within the spectrum. These spectral features are consistent with the established structure of the molecule. researchgate.netrsc.org

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. researchgate.net For aromatic compounds like this compound, Raman spectra are particularly useful for identifying the vibrations of the benzene ring and the nitro group. The symmetric stretching of the nitro group often gives a strong Raman band. The "breathing" mode of the aromatic ring also produces a characteristic signal. The combination of FT-IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, aiding in its unambiguous identification. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of nitroanilines is characterized by absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The position and intensity of these bands are influenced by the solvent and the substitution pattern on the benzene ring. For nitroanilines, the major absorption band is attributed to the π → π* transition. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring leads to intramolecular charge transfer, which significantly affects the electronic spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural details of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound, which has a molecular formula of C₇H₈N₂O₂. guidechem.comnih.gov The monoisotopic mass of this compound is 152.058577502 g/mol . guidechem.com HRMS techniques, such as those utilizing an Orbitrap analyzer with electrospray ionization (ESI), provide highly accurate mass measurements, which are crucial for the unambiguous identification of the compound. researchgate.net

Under electron ionization (EI), this compound undergoes fragmentation. nist.gov While specific fragmentation pathways for this compound are not extensively detailed in the provided results, analysis of related nitroaniline compounds offers insights. For instance, in the collision-induced dissociation (CID) of 2-nitroaniline (B44862), the protonated molecule [M+H]⁺ at m/z 139 produces fragment ions at m/z 121 and 122, corresponding to the loss of water and ammonia, respectively. ecut.edu.cn The loss of water is often attributed to an "ortho effect" in ortho-substituted nitroanilines. ecut.edu.cn It is plausible that this compound would exhibit some similar fragmentation characteristics, such as the loss of the nitro group (NO₂) or other small neutral molecules. researchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Key Fragment Ions (m/z) | Ionization Method |

| This compound | C₇H₈N₂O₂ | 152.058577502 guidechem.com | Not specified | EI nist.gov |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.0429 | 122, 121 ecut.edu.cn | DESI ecut.edu.cn |

| 4-Methyl-3-nitro-1,2,4-triazole-5-one (MNTO) | C₃H₃N₄O₃ | Not specified | 83-85, 42-45, 46 researchgate.net | ESI (negative mode) researchgate.net |

This table is based on available data and inferences from related structures. Specific fragmentation data for this compound from HRMS studies requires further investigation.

Application as a Matrix in Specialized Ionization Techniques

In the realm of mass spectrometry, certain organic compounds can serve as matrices in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI). These matrices co-crystallize with the analyte and absorb laser energy, facilitating the soft ionization of the analyte molecules. While this compound itself is not commonly cited as a MALDI matrix, related nitroaniline compounds have been investigated for this purpose. nih.govnih.gov For example, 4-nitroaniline (B120555) has been explored as a potential matrix, although it may have limitations due to its stability under high vacuum. nih.govnih.gov The suitability of a compound as a MALDI matrix depends on factors like its ability to absorb laser energy at a specific wavelength and to co-crystallize with the analyte. nih.govrsc.org The study of various nitroanilines contributes to the broader understanding of what makes an effective MALDI matrix. nih.govnih.gov

X-ray Diffraction for Solid-State Structure

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystal, providing definitive information about bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction for Atomic Arrangement and Crystal Packing

Single crystal X-ray diffraction (SCXRD) analysis provides the most precise model of the molecular structure and intermolecular interactions of this compound in the solid state. A study on a Schiff base derived from the condensation of 5-nitrothiophene-2-carbaldehyde and 2-methyl-3-nitroaniline (B147196) revealed that the product crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org In this derivative, the nitro group attached to the benzene ring is significantly twisted out of the plane of the ring. iucr.org

Table 2: Crystallographic Data for this compound Derivatives and Related Compounds

| Compound | Crystal System | Space Group | Key Features |

| 2-Methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | Orthorhombic | P2₁2₁2₁ iucr.org | Benzene and thiophene (B33073) rings are twisted. iucr.org |

| 4-Methyl-2-nitroaniline (B134579) | Monoclinic | C2/c researchgate.net | Centrosymmetric space group. researchgate.net |

| 2-Methyl-4-nitroaniline (B30703) | Monoclinic | Cc researchgate.net | Forms a 3D framework via N–H···O hydrogen bonds. researchgate.net |

| 4-Methoxy-2-nitroaniline | Orthorhombic | Pnma iucr.org | Stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. iucr.org |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a technique used to identify the crystalline phases of a bulk sample and to confirm the phase purity of a synthesized material. rsc.org The PXRD pattern is a fingerprint of a specific crystalline solid. For a given compound, the experimental PXRD pattern is compared to a simulated pattern generated from single-crystal X-ray diffraction data. rsc.org

While a specific PXRD pattern for this compound is not available in the provided search results, the methodology is well-established. For example, the PXRD pattern of 4-methyl-2-nitroaniline has been used to identify its crystalline planes. researchgate.net Similarly, studies on derivatives like cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline have utilized PXRD to confirm the orthorhombic crystal system and refine the unit cell parameters. cambridge.org A PXRD analysis of this compound would involve recording the diffraction pattern and indexing the peaks to determine the lattice parameters, which could then be used to confirm the crystal system and assess the sample's purity. oup.commdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies of 3 Methyl 2 Nitroaniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a principal method for quantum chemical calculations on medium-sized organic molecules like 3-methyl-2-nitroaniline due to its favorable balance of accuracy and computational cost. cup.edu.in DFT methods are used to explore various molecular properties by approximating the electron density of a system.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. This is crucial as the molecular conformation dictates many of its chemical and physical properties. unamur.be

Conformational analysis of this compound would involve rotating the methyl (-CH₃), amino (-NH₂), and nitro (-NO₂) groups relative to the benzene (B151609) ring to identify different conformers and their relative energies. researchgate.net The presence of the ortho-substituents (methyl and nitro groups) can lead to steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino and nitro groups, which significantly influence the preferred conformation. acs.orgmdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the most stable conformer. rsc.org For instance, in 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond between the amino and nitro groups often leads to a stable six-membered chelate ring structure. acs.org

Table 1: Representative Optimized Geometrical Parameters of a Nitroaniline Derivative (Illustrative) Note: This table is illustrative and represents typical data obtained from DFT calculations. Actual values for this compound would require specific calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amino) | 1.375 | C-C-N (amino) | 121.5 |

| C-N (nitro) | 1.460 | C-C-N (nitro) | 118.9 |

| N-O (nitro) | 1.230 | O-N-O | 124.0 |

| C-C (ring avg.) | 1.395 | C-C-C (ring avg.) | 120.0 |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of this compound is key to understanding its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. scholarsresearchlibrary.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. scholarsresearchlibrary.comijcce.ac.ir A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In nitroaniline derivatives, the amino group typically acts as an electron-donating group, increasing the energy of the HOMO, while the nitro group is a strong electron-withdrawing group, lowering the energy of the LUMO. thaiscience.infonih.gov This push-pull arrangement leads to a smaller HOMO-LUMO gap and significant intramolecular charge transfer from the amino group towards the nitro group. scholarsresearchlibrary.comnih.gov The methyl group, being a weak electron-donating group, would have a more subtle effect on the electronic structure. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Illustrative) Note: This table is for illustrative purposes. Specific values for this compound would be obtained from dedicated DFT calculations.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.1 |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

Charge Density Distribution and Electron Localization Function Studies

The distribution of electron charge within a molecule provides a detailed picture of its chemical bonding and electrostatic potential. au.dk DFT calculations can generate maps of electron density, revealing regions of high and low electron concentration. For this compound, one would expect a higher electron density around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the amino group. unibe.ch

The Electron Localization Function (ELF) is a more sophisticated tool that provides a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.orgjussieu.fr ELF analysis allows for a clear visualization of core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org In this compound, ELF would distinctly show the localized electron pairs of the C-H, C-C, C-N, N-H, and N-O bonds, as well as the lone pairs on the nitrogen and oxygen atoms. This provides a chemically intuitive picture of the electron distribution and bonding within the molecule. nih.govwikipedia.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. longdom.orgscience.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. longdom.orgmdpi.comlehigh.edu These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra. mdpi.com The chemical shifts would be influenced by the electron-donating and electron-withdrawing nature of the substituents.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities in the Infrared (IR) spectrum. longdom.orgscience.gov By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching and bending of particular bonds (e.g., N-H stretch, C=C stretch, NO₂ asymmetric stretch). sapub.org Theoretical spectra are often scaled to better match experimental results. longdom.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. asianresassoc.org For this compound, the calculations would likely predict transitions corresponding to π→π* and n→π* excitations, characteristic of aromatic compounds with chromophoric groups. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. marmara.edu.tr

Transition State Characterization and Activation Energies

For a given reaction involving this compound, computational methods can be used to map out the potential energy surface, identifying the structures of reactants, products, intermediates, and, crucially, transition states. ims.ac.jpacs.org A transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. ims.ac.jp

By calculating the energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. marmara.edu.tracs.org The activation energy is a critical parameter that governs the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction. Computational studies can compare the activation energies of different possible reaction pathways, thereby predicting the most likely mechanism. marmara.edu.tr For example, in a reaction involving the amino group of this compound, calculations could elucidate whether the reaction proceeds via a direct displacement or through a more complex, multi-step mechanism.

Potential Energy Surface Mapping

A potential energy surface (PES) represents the energy of a molecule as a function of its geometry. chemspider.com PES scans are used in computational chemistry to explore conformational changes, locate transition states, and understand reaction pathways by systematically varying specific geometric parameters like bond lengths or dihedral angles. uni-muenchen.dejoaquinbarroso.com

For molecules with flexible groups, such as the amino and nitro groups in nitroanilines, PES scans can reveal the energy barriers associated with their rotation. For instance, in a study of a related molecule, 2,4,6-trinitro-N-(m-tolyl)aniline, a relaxed potential energy profile was computed to understand the internal rotation of the methyl group. uc.pt Similar computational methods, like performing a relaxed PES scan using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), could be applied to this compound. srce.hr Such a scan on this compound would likely focus on the dihedral angles involving the C-N bonds of the amino and nitro groups to determine the most stable conformation and the rotational energy barriers. However, specific PES scan data for this compound is not available in the reviewed literature.

Intermolecular Interactions and Crystal Engineering

Hydrogen bonds are among the most significant interactions directing the crystal packing of nitroaniline derivatives. In many related structures, the amino group (–NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (–NO₂) serve as acceptors.

In studies of various nitroaniline isomers, both intra- and intermolecular hydrogen bonds are observed. For example, 2-nitroaniline derivatives often feature a strong intramolecular hydrogen bond between the adjacent amino and nitro groups, which forms a stable six-membered ring. acs.orgscispace.com This can influence the planarity and subsequent stacking of the molecules. In contrast, 4-nitroaniline (B120555) derivatives typically form intermolecular N–H···O hydrogen bonds that link molecules into dimers or chains. acs.orgscispace.com

For a derivative of 2-methyl-3-nitroaniline (B147196), crystal analysis revealed that molecules are linked into chains by intermolecular C–H···O hydrogen bonds. iucr.org Given the structure of this compound, with the amino and nitro groups in ortho positions, it is highly probable that it would form a strong intramolecular N–H···O hydrogen bond, similar to other 2-nitroanilines. This would be a dominant feature of its crystal structure, with weaker C–H···O or other intermolecular interactions further stabilizing the crystal packing. However, specific crystallographic data confirming the hydrogen bonding network for this compound is not present in the surveyed literature.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific atom-pair contacts. researchgate.netnih.gov

A theoretical Hirshfeld analysis of this compound would provide quantitative data on its specific intermolecular contacts. The analysis would likely highlight the importance of O···H contacts due to the nitro and amino groups, as well as H···H and C···H contacts. The results would be presented as percentage contributions, as shown in the hypothetical table below.

Hypothetical Hirshfeld Surface Contact Contributions for this compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | - |

| O···H / H···O | - |

| C···H / H···C | - |

| C···C | - |

| N···H / H···N | - |

| Other | - |

No specific experimental or computational data for this compound was found in the search results. The table is representative of how such data would be presented.

Pi-stacking (π–π) interactions are non-covalent interactions that occur between aromatic rings and are crucial for the stabilization of many crystal structures. worldscientific.com In nitroaniline derivatives, these interactions often occur alongside hydrogen bonds.

In the crystal structure of a Schiff base derived from 2-methyl-3-nitroaniline, weak π–π stacking interactions with an intercentroid separation of 3.603 Å were observed, providing additional stabilization. iucr.orgiucr.org Similarly, studies on other nitroaniline derivatives show that π-stacking can take various forms, including parallel-displaced or T-shaped geometries, and can significantly contribute to the dimerization energy of the molecules. acs.orgscispace.com

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with donor and acceptor groups connected by a π-conjugated system, like nitroanilines, are known for their potential as nonlinear optical (NLO) materials. researchgate.netnih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of these molecules, such as the polarizability (α) and the first-order hyperpolarizability (β). bohrium.com

The NLO response is strongly related to the intramolecular charge transfer from the electron-donating group (amino) to the electron-accepting group (nitro). The magnitude of the hyperpolarizability (β) is a key indicator of a material's potential for applications like second-harmonic generation.

A DFT calculation for this compound would involve geometry optimization followed by the calculation of its electronic properties. The key NLO parameters would be compared to standard reference materials like urea (B33335) or para-nitroaniline (p-NA). A hypothetical comparison is shown in the table below.

Hypothetical Calculated NLO Properties (Gas Phase)

| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|

| Urea (Reference) | - | - | - |

| p-Nitroaniline (Reference) | - | - | - |

| This compound | - | - | - |

This table is for illustrative purposes only. No specific computational data for the NLO properties of this compound was found in the search results.

Applications in Advanced Organic Synthesis

Precursor in Complex Molecule Construction

While 3-Methyl-2-nitroaniline is a fundamental organic building block, its primary role in complex molecule construction is as a foundational scaffold. smolecule.com The presence of ortho-disposed amino and nitro groups is a key feature for building fused ring systems. The typical synthetic strategy involves the chemical modification of these groups.

A critical transformation is the reduction of the nitro group to a primary amine, converting this compound into 3-methylbenzene-1,2-diamine . This resulting diamine is a widely used precursor for constructing heterocyclic rings fused to the benzene (B151609) core. The sequential and selective reaction of the two amino groups in the diamine with various electrophiles allows for the construction of more complex architectures. This makes this compound an important intermediate, providing access to the versatile 1,2-diamine scaffold.

Building Block for Heterocyclic Compounds

The structure of this compound is ideally suited for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. Its derivatives are key intermediates in forming important heterocyclic cores like benzimidazoles and quinolines.

Benzimidazoles: As mentioned, the reduction of this compound yields 3-methylbenzene-1,2-diamine. This diamine is a classic starting material for synthesizing the benzimidazole (B57391) ring system, a structure found in many pharmacologically active compounds. smolecule.com The synthesis is typically achieved by condensing the diamine with an aldehyde or a carboxylic acid (or its derivative), which forms the five-membered imidazole (B134444) ring fused to the benzene ring.

| Reactant for Condensation | Resulting Heterocycle |

| Aldehyde (R-CHO) | 2-substituted-4-methylbenzimidazole |

| Carboxylic Acid (R-COOH) | 2-substituted-4-methylbenzimidazole |

Table 2: General Synthesis of Benzimidazoles from the diamine derivative of this compound.

Tetrahydroquinolines: The Povarov reaction, a type of imino Diels-Alder reaction, provides a powerful method for synthesizing tetrahydroquinoline scaffolds. scielo.org.co This reaction involves the condensation of an aniline (B41778), an aldehyde, and an alkene. Substituted nitroanilines can be used in these multi-component reactions to produce nitro-substituted tetrahydroquinolines. scielo.org.coresearchgate.net In this context, this compound can serve as the aniline component, reacting with an aldehyde to form an in-situ imine, which then undergoes a [4+2] cycloaddition with an electron-rich alkene to yield a complex substituted tetrahydroquinoline. This demonstrates its utility as a building block for constructing polycyclic nitrogen-containing heterocycles. scielo.org.co

Utility in the Synthesis of Functional Organic Materials

The electronic properties of this compound, arising from the electron-donating amino group and the electron-withdrawing nitro group, make it a valuable precursor for functional organic materials, especially dyes and potential nonlinear optical (NLO) materials. myskinrecipes.com

Dye Synthesis: this compound is used as an intermediate in the manufacture of azo dyes. myskinrecipes.comguidechem.com The synthesis of these dyes involves a two-step process. First, the primary amino group of this compound is converted into a diazonium salt through a reaction with nitrous acid (diazotization). Second, this highly reactive diazonium salt is reacted with a coupling agent, typically an electron-rich aromatic compound like a phenol (B47542) or another aniline, to form a stable azo compound characterized by the -N=N- linkage. The extended π-conjugation across the resulting molecule is responsible for its color.

| Step | Reaction | Intermediate/Product |

| 1. Diazotization | This compound + HNO₂ + H⁺ | 3-Methyl-2-nitrobenzenediazonium salt |

| 2. Azo Coupling | Diazonium salt + Coupling Agent | Azo Dye |

Table 3: General Reaction Scheme for Azo Dye Synthesis using this compound.

Nonlinear Optical (NLO) Materials: Organic molecules with strong electron donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO properties. researchgate.netresearchgate.net The nitroaniline framework is a classic example of such a "push-pull" system. While isomers like 2-methyl-4-nitroaniline (B30703) (MNA) are well-studied for their large second-harmonic generation (SHG) efficiency, the fundamental molecular structure of this compound also possesses the necessary electronic asymmetry. optica.orgoptica.org This makes it a compound of interest in the research and development of new organic materials for applications in photonics and optoelectronics, where molecular structure can be fine-tuned to optimize NLO responses. acs.org

Research in Medicinal Chemistry and Biological Applications

Development of Novel Pharmacologically Active Compounds

3-Methyl-2-nitroaniline is a key intermediate in the synthesis of various heterocyclic compounds that are known to possess pharmacological properties. It is particularly useful in creating benzimidazole (B57391) and quinoxaline (B1680401) derivatives, which are core structures in many biologically active molecules. chemicalbook.com The presence of the nitro group, an electron-withdrawing moiety, and the amine group, which can be readily functionalized, makes it a versatile precursor for building molecular complexity.

For instance, the synthesis of nitazoxanide-N-methylbenzimidazole hybrids, which have shown potent antiprotozoal activity, starts from corresponding N-methyl-2-nitroanilines. nih.gov This highlights the role of the nitroaniline core in the development of antiparasitic agents. Furthermore, the general class of nitroaniline derivatives has been investigated for the development of hypoxia-selective cytotoxins and reductively-activated prodrugs for cancer therapy, where the nitro group is reduced in low-oxygen environments to release a toxic agent. google.com The strategic placement of the methyl and nitro groups in this compound offers a unique template for designing such targeted therapies.

Synthesis and Evaluation of Derivatives for Specific Biological Activities

The core structure of this compound has been systematically modified to explore and optimize specific biological effects. By synthesizing a variety of derivatives, researchers have been able to conduct structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity for various therapeutic targets.

Derivatives of nitroanilines are a subject of significant interest in oncology research due to their potential as anticancer agents. The nitro group can be a crucial pharmacophore, contributing to the molecule's ability to interfere with cancer cell proliferation.

In one study, a series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles were synthesized from substituted anilines and evaluated for their cytotoxic activities. bohrium.com Notably, the derivatives containing a nitroaniline moiety, compounds (2c) and (3c), showed significant activity against a panel of cancer cell lines. bohrium.commdpi.com The benzo[g]indole derivative (3c), in particular, was found to be highly active at nano-molar concentrations against leukemia, melanoma, renal, and breast cancer cell lines. bohrium.com This suggests that the nitroaniline fragment may play a role in the compounds' mechanism of action, possibly through metabolism of the azo group or hydroxylation of the benzene (B151609) ring. bohrium.com

Furthermore, research into quinoxaline derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer angiogenesis, has shown promise. nih.govsemanticscholar.org The synthesis of these potent inhibitors often involves precursors derived from substituted anilines. For example, a series of 3-methylquinoxaline derivatives were synthesized and evaluated, with compound 27a emerging as a potent VEGFR-2 inhibitor and showing strong antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov While not directly starting from this compound, this research underscores the utility of the broader class of substituted anilines in generating potent anticancer compounds.

| Derivative Class | Example Compound | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| 3-Methylquinoxaline | Compound 27a | MCF-7 (Breast) | 7.7 µM | nih.gov |

| 3-Methylquinoxaline | Compound 27a | HepG2 (Liver) | 4.5 µM | nih.gov |

| Benzo[g]indole | Compound 3c | Leukemia, Melanoma, Renal, Breast | Active at nano-molar concentrations | bohrium.com |

The search for new antimicrobial agents is a critical area of research, and nitro-containing compounds have historically been a fruitful source. nih.gov The mechanism of action for many nitro-based antimicrobials involves the reduction of the nitro group within the microbial cell to produce toxic radical species that damage cellular components like DNA. nih.gov

Derivatives of this compound have been explored for their potential as antimicrobial agents. A study focused on the synthesis of nitroaniline derivatives of 2,2'-methylene-bis-(3, 4, 6-trichloroacetoxy benzene) via the Mannich reaction. koreascience.kr The resulting compounds were tested against a range of bacteria and fungi. One of the synthesized compounds, 2,2'-methylene-bis [3, 4, 6-trichloro-β-(o-nitroanilino) propionoxy} benzene], demonstrated strong antimicrobial activity specifically against Bacillus subtilis Natto and Brevibacterium ammoniagenes. koreascience.kr This indicates that the "o-nitroanilino" moiety, a direct derivative of 2-nitroaniline (B44862), is a key contributor to the observed biological effect. While this study uses the general o-nitroaniline structure, it provides a strong rationale for investigating similar derivatives of this compound.

| Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| 2,2'-methylene-bis [3, 4, 6-trichloro-β-(o-nitroanilino) propionoxy} benzene] | Bacillus subtilis Natto | Strong | koreascience.kr |

| 2,2'-methylene-bis [3, 4, 6-trichloro-β-(o-nitroanilino) propionoxy} benzene] | Brevibacterium ammoniagenes | Strong | koreascience.kr |

Derivatives of this compound are also being investigated as inhibitors of various enzymes implicated in disease. Enzyme inhibition is a common mechanism of action for many drugs, and the nitroaniline scaffold can be adapted to fit into the active sites of specific enzymes.

One area of focus has been the inhibition of cholinesterases, such as Acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. nih.gov Research into new AChE inhibitors has included the synthesis of phthalimide (B116566) derivatives based on a substituted aniline (B41778) core. In one such study, the position of electron-withdrawing groups like the nitro (NO2) group was found to be critical for inhibitory activity. nih.gov Specifically, a nitro group at the ortho (position 2) or para (position 4) of the phenyl ring was shown to enhance the potency of the synthesized derivatives. nih.gov

In a different line of research, a series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives were identified as a new class of SIRT6 inhibitors. bohrium.com SIRT6 is a sirtuin deacetylase involved in processes like DNA repair and metabolism, making it a potential target for metabolic diseases. Through screening and optimization, compound 6d (5-(4-methylpiperazin-1-yl)-2-nitroaniline) was identified as the most potent inhibitor in the series, with an IC50 value of 4.93 μM. bohrium.com This compound showed high selectivity for SIRT6 over other sirtuins and HDACs. bohrium.com

| Derivative | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| Phthalimide derivative with ortho-nitro substitution | Acetylcholinesterase (AChE) | Enhanced potency | nih.gov |

| 5-(4-methylpiperazin-1-yl)-2-nitroaniline (Compound 6d) | SIRT6 | IC50 = 4.93 µM | bohrium.com |

Application as Chemical Probes for Biochemical Pathway Studies

Beyond direct therapeutic applications, derivatives of this compound are valuable as chemical probes for studying complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to elucidate its function.

A compelling example is the use of 5-methoxy-N-methyl-2-nitroaniline (MMNA) amides as photocleavable "masking" groups. nih.gov In a study investigating the DAF-12 nuclear hormone receptor pathway, which controls development in the nematode C. elegans, researchers attached MMNA to DAF-12 ligands. These "masked" ligands were biologically inactive but could be administered to the organism. Upon brief exposure to UV light, the MMNA group would cleave off, releasing the active ligand at a precise time and location. nih.gov This innovative use of a 2-nitroaniline derivative allowed for temporal control over a key developmental pathway, demonstrating the power of such molecules as tools for fundamental biological research. nih.gov

Similarly, the discovery of the pirin ligand CCT251236 originated from a phenotypic screen, with the synthesis utilizing 4-methyl-3-nitroaniline (B15663) as a key building block. acs.orgsemanticscholar.org This work illustrates how nitroaniline scaffolds can be employed in chemical proteomics to identify new small molecule-protein interactions and uncover novel drug targets. acs.org The ability to create such sophisticated molecular tools underscores the importance of foundational chemical building blocks like this compound in advancing biochemical knowledge.

Contributions to Materials Science and Engineering

Synthesis of Novel Functional Materials

3-Methyl-2-nitroaniline is a versatile precursor in organic synthesis, valued for its role in constructing more complex molecules and functional materials. The presence of reactive amine and nitro groups on the benzene (B151609) ring allows for a variety of chemical transformations, making it and its isomers key intermediates in the production of dyes, pigments, and specialized heterocyclic compounds. guidechem.comlookchem.com

Research has demonstrated the use of m-nitroanilines in three-component imino Diels-Alder reactions to synthesize nitro-regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline. scielo.org.co This "one-pot" synthesis method, catalyzed by BF₃·OEt₂, is efficient for creating complex heterocyclic structures that are foundational for various advanced materials. scielo.org.co Similarly, derivatives such as 4-Bromo-3-methyl-2-nitroaniline are crucial intermediates for developing dyes, pigments, and pharmaceuticals due to their unique structure, which allows for further functionalization. lookchem.com The synthesis of novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives has also been achieved through the cyclization of corresponding arylamidrazones, which can be derived from substituted anilines. mdpi.com

The compound and its related isomers are also instrumental in synthesizing materials for agrochemicals and pharmaceuticals, highlighting their broad utility in chemical research and commercial applications. lookchem.comchemimpex.com For example, 6-Bromo-4-fluoro-3-methyl-2-nitroaniline, a structurally complex derivative, serves as a valuable intermediate in the synthesis of bioactive molecules and organocatalysts. The synthesis of N-methyl-2-nitroaniline can be achieved by reacting 2-fluoronitrobenzene with methylamine, showcasing a common pathway to modify the aniline (B41778) group for specific applications. derpharmachemica.com

Table 1: Examples of Functional Materials Synthesized from Nitroaniline Derivatives

| Precursor | Synthesis Method | Resulting Material/Compound | Reference |

|---|---|---|---|

| m-Nitroaniline | Three-component imino Diels-Alder reaction | cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline | scielo.org.co |

| 3-Chloroaniline | Formylation, nitration, hydrolysis | 5-Chloro-2-nitroaniline | google.com |

| 1-(naphthylamino)-1-(arylhydrazono)-2-propanone | Cyclization with polyphosphoric acid (PPA) | 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives | mdpi.com |

| 2-Fluoronitrobenzene | Reaction with methylamine | N-methyl-2-nitroaniline | derpharmachemica.com |

| m-Toluidine (B57737) | Nitration with HNO₃/H₂SO₄ in acetic acid | This compound, 3-Methyl-4-nitroaniline, 3-Methyl-6-nitroaniline | ulisboa.pt |

Optoelectronic Applications and Device Development

Nitroaniline derivatives are a significant class of organic materials investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, including optical data storage and signal processing. nih.govresearchgate.net The NLO response in these molecules arises from the intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing nitro group through the π-conjugated system of the benzene ring.

While direct studies on this compound are limited, extensive research on its isomer, 4-methyl-2-nitroaniline (B134579) (4M2NA), provides significant insight into the potential of this class of compounds. Single crystals of 4M2NA have been successfully grown and characterized for their NLO properties. researchgate.netresearchgate.net These crystals belong to the monoclinic crystal system and exhibit properties that make them suitable for NLO applications. researchgate.net Z-scan studies, a common technique to measure third-order NLO properties, reveal that 4M2NA single crystals possess a significant NLO response, suggesting their potential use in devices like optical switches. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the dipole moment, static polarizability, and first hyperpolarizability (a measure of second-order NLO activity) of p-nitroaniline and its methyl-substituted analogs. acs.org These calculations help in understanding the effect of substituent position on NLO properties. The presence of a nitro group is known to be a strongly electron-attracting feature, which can lead to smaller energy gaps and enhanced optical properties in designed molecules. nih.gov For instance, cocrystallization of 3-nitroaniline (B104315) with 3-nitrophenol (B1666305) has been shown to produce a novel NLO material. researchgate.net These findings underscore the importance of the nitroaniline framework in engineering materials with high NLO coefficients for next-generation optoelectronic and photonic devices. researchgate.netrsc.org

Table 2: Optical and Electrical Properties of 4-Methyl-2-nitroaniline Single Crystal

| Property | Value | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Defines the crystal structure and symmetry. | researchgate.net |

| Space Group | C2/c | Characterizes the crystal's internal symmetry. | researchgate.net |

| Optical Band Gap (Eg) | 2.31 eV | Determines the optical transparency window and electronic transitions. | researchgate.net |

| Melting Point | 118 °C | Indicates thermal stability. | researchgate.net |

| Decomposition Point | 228 °C | Defines the upper limit of thermal stability. | researchgate.net |

| Third-order NLO properties | Analyzed via Z-scan | Indicates potential for applications like optical switching. | researchgate.net |

| Dielectric Constant | Decreases with increasing frequency | Normal dielectric behavior observed in insulating materials. | researchgate.net |

Role as Polymer Additives for Enhanced Material Performance

Derivatives of nitroaniline are incorporated into polymer systems to create advanced materials with enhanced properties. They can be used either as monomers to form copolymers or as additives to improve the performance of existing polymers.

Copolymers of aniline and 3-nitroaniline have been synthesized to create materials with tailored properties. researchgate.net Conjugated polymers like polyaniline are known for their unique electrical and optical characteristics, but often suffer from poor processability. researchgate.net By copolymerizing aniline with a derivative like 3-nitroaniline, it is possible to modify the polymer backbone, affecting the HOMO and LUMO energy levels and thereby tuning the material's optoelectronic properties and improving its stability and processability. researchgate.net

In another application, nitroaniline derivatives serve as functional additives. For example, N-Methyl-4-nitroaniline is used as a polymer stabilizer, particularly for materials like polyvinyl chloride (PVC). chemicalbook.com When added to PVC formulations, it enhances the thermal and UV stability of the polymer, extending its lifespan and making it more suitable for demanding applications in construction and electrical insulation. chemicalbook.com Furthermore, polymer microgels have been functionalized with silver nanoparticles and used as a catalyst for the reduction of 2-nitroaniline (B44862) in aqueous solutions. researchgate.net This demonstrates the use of nitroaniline compounds in conjunction with polymer systems to create functional catalytic materials for environmental remediation. researchgate.net

Table 3: Applications of Nitroaniline Derivatives in Polymer Science

| Nitroaniline Derivative | Polymer System | Role/Application | Enhanced Property | Reference |

|---|---|---|---|---|

| 3-Nitroaniline | Copolymer with Aniline | Comonomer | Tunable optoelectronic properties, improved stability | researchgate.net |

| N-Methyl-4-nitroaniline | Polyvinyl Chloride (PVC) | Additive/Stabilizer | Enhanced thermal and UV stability | chemicalbook.com |